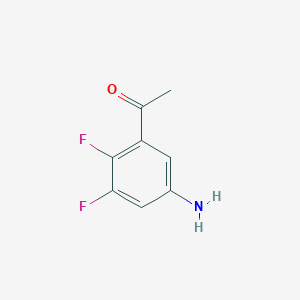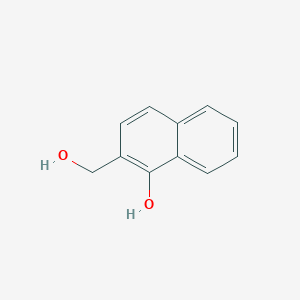![molecular formula C10H10N2O B11913069 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and pyrimidine rings in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the desired pyrrolo[1,2-a]pyrimidine scaffold . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carboxylic acid.
Reduction: 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and antiviral activities.
Materials Science: The unique electronic properties of the pyrrolo[1,2-a]pyrimidine scaffold make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a building block in the synthesis of biologically active molecules, including kinase inhibitors and other enzyme inhibitors.
作用機序
The mechanism of action of 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds also contain a fused pyrrole ring but differ in the second ring structure.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a similar fused ring system but with a pyridine ring instead of a pyrrole ring.
Uniqueness
2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde is unique due to the specific positioning of the methyl groups and the aldehyde functional group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
2,7-dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-5-10-11-8(2)3-4-12(10)9(7)6-13/h3-6H,1-2H3 |
InChIキー |
JRYZYMPVVARZFC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=C(N2C=C1)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


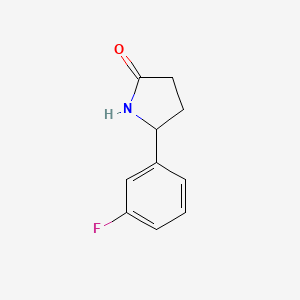
![7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11912995.png)

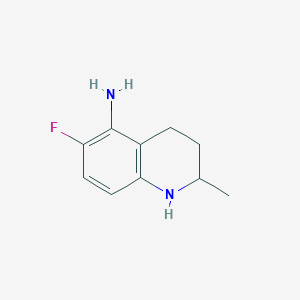


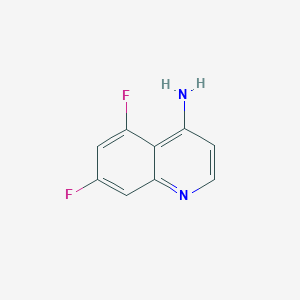
![2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11913018.png)


